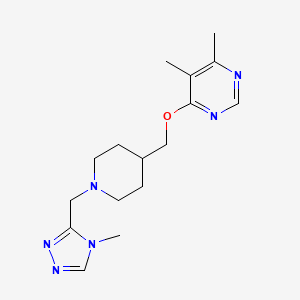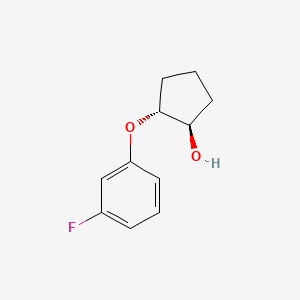
2-(2-Bromophenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromophenoxy)aniline” is an organic compound with the molecular formula C12H10BrNO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is a primary amine, a compound in which one of the hydrogen atoms in an ammonia molecule has been replaced by a hydrocarbon group .
Synthesis Analysis
Anilines, including “this compound”, can be synthesized through various methods. One common method is the nitration-reduction pathway, where a hydrogen atom on a benzene ring is replaced by a primary amine group . Another method involves the use of palladium-catalyzed amination . The specific synthesis process for “this compound” would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular weight of “this compound” is 264.118 . The exact mass is 262.994568 . The compound has a density of 1.5±0.1 g/cm3 . The structure of “this compound” includes a benzene ring with an -NH2 group (aniline) and a bromophenoxy group attached .Chemical Reactions Analysis
Anilines, including “this compound”, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
“this compound” has a boiling point of 323.0±27.0 °C at 760 mmHg . The flash point is 149.2±23.7 °C . The compound has a LogP value of 3.19, indicating its lipophilicity . The exact melting point is not available .Aplicaciones Científicas De Investigación
Toxicological Studies
Research by Valentovic et al. (1992) highlights the hepatotoxic and nephrotoxic potential of various 2-haloanilines, including 2-bromoaniline. The study demonstrates increased hepatic and renal toxicity due to halogen substitution at the 2-position of aniline, though the severity of toxicity was not influenced by the nature of the halogen substituent Valentovic et al., 1992.
Chemical Synthesis and Applications
A significant development in the synthesis of anilines, including derivatives of 2-bromoaniline, was reported by Mizuno and Yamano (2005). They developed a novel one-pot synthesis method from phenols, which is efficient for large-scale preparation, highlighting the practical applications in chemical industries Mizuno & Yamano, 2005.
Photoreactivity in Aqueous Solutions
Othmen and Boule (2000) investigated the photochemical behavior of 2-halogenoanilines, including 2-bromoaniline, in aqueous solutions. Their study revealed the formation of several photoproducts, indicating the potential of these compounds in photochemical applications Othmen & Boule, 2000.
Spectroscopic Studies
Finazzi et al. (2003) conducted infrared spectroscopic studies on N-phenoxyethylanilines, including derivatives of 2-bromoaniline. These studies provided insights into the vibrational, geometrical, and electronic properties of these compounds, which are crucial for various scientific and industrial applications Finazzi et al., 2003.
Catalysts for Oxidation Processes
Zhang et al. (2009) explored the use of Fe3O4 magnetic nanoparticles as catalysts for the oxidation of phenolic and aniline compounds. Their findings indicate that 2-haloanilines, such as 2-bromoaniline, could be effectively degraded in the presence of these catalysts, suggesting applications in environmental chemistry and wastewater treatment Zhang et al., 2009.
Further Chemical Transformations
Jasch et al. (2012) reported on the regioselective radical arylation of anilines, including 2-bromoaniline, demonstrating its usefulness in the synthesis of complex organic molecules. This research underscores the compound's versatility in organic synthesis Jasch et al., 2012.
Mecanismo De Acción
The mechanism of action of anilines involves the interaction between the delocalized electrons in the benzene ring and the lone pair on the nitrogen atom . This interaction increases the electron density around the ring, making the ring more reactive . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .
Propiedades
IUPAC Name |
2-(2-bromophenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVHFIMBVPJZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropanesulfonamide](/img/structure/B2451680.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2451688.png)


![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2451692.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one oxalate](/img/structure/B2451693.png)
![1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2451694.png)


